![molecular formula C7H14N2O2S B1441400 n-boc-n'-methylthiourea CAS No. 887913-52-2](/img/structure/B1441400.png)
n-boc-n'-methylthiourea
Overview
Description
n-boc-n'-methylthiourea is a chemical compound with the molecular formula C7H14N2O2S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
N-Boc-N’-Methylthiourea, also known as tert-butyl N-(methylcarbamothioyl)carbamate or Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester, is primarily used as a protecting group for amines in organic synthesis . The primary target of N-Boc-N’-Methylthiourea is the amine group present in various biologically active compounds .
Mode of Action
N-Boc-N’-Methylthiourea interacts with its targets by protecting amines as less reactive carbamates in organic synthesis . This protection is achieved through the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathway affected by N-Boc-N’-Methylthiourea involves the protection and deprotection of amines in organic synthesis . The Boc group is introduced to the amine group, rendering it less reactive and thus protected from unwanted reactions. When the Boc group is removed, the amine group is once again free to participate in reactions .
Result of Action
The result of N-Boc-N’-Methylthiourea’s action is the successful protection of amines during organic synthesis . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of N-Boc-N’-Methylthiourea can be influenced by various environmental factors. For instance, the efficiency of the Boc protection can be enhanced under ultrasound irradiation . Furthermore, the stability of the Boc group can be affected by the pH of the environment, with the group being resistant to basic hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-boc-n'-methylthiourea involves several steps. One common method includes the reaction of methylamine with thioxomethyl isocyanate, followed by the addition of 1,1-dimethylethyl ester. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets industry standards. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
n-boc-n'-methylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Organic Chemistry
In organic chemistry, n-Boc-N'-methylthiourea is utilized as a reagent in various synthetic pathways. It can undergo several types of reactions:
- Oxidation : Using agents like hydrogen peroxide to produce sulfoxides or sulfones.
- Reduction : Employing lithium aluminum hydride to yield amines or alcohols.
- Substitution : Nucleophilic substitution reactions where a nucleophile replaces a leaving group.
These reactions highlight the compound's versatility as a synthetic intermediate .
Biological Applications
This compound has been studied for its potential biological activities:
- Antimicrobial Activity : Research indicates that thiourea derivatives exhibit significant antimicrobial properties.
- Anticancer Properties : Some studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116 .
Case Studies
-
Anticancer Evaluations :
A study demonstrated that synthesized derivatives of this compound exhibited significant antiproliferative effects against cancer cell lines, with some compounds showing efficacy greater than doxorubicin. The copper complex derived from these thioureas showed an IC50 value of less than 1.3 μM . -
Synthesis of Heterocycles :
This compound has been employed as a precursor in the synthesis of valuable heterocycles. Researchers have utilized it in the development of organocatalysts and anion receptors, showcasing its role in generating complex molecular architectures .
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to act as a protecting group enhances its utility in large-scale chemical processes where selective functionalization is required .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester: Similar in structure but may have different functional groups or substituents.
Carbamic acid, N-[(acetyloxy)methyl]amino]-2-oxoethyl ester: Another related compound with distinct properties and applications.
Uniqueness
n-boc-n'-methylthiourea stands out due to its specific molecular structure, which imparts unique chemical and biological properties.
Biological Activity
n-Boc-N'-Methylthiourea, also known as tert-butyl N-(methylcarbamothioyl)carbamate, is a compound of significant interest due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄N₂O₂S, characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the thiourea functional group. This structure enhances its stability and reactivity in various chemical reactions.
Target of Action : this compound primarily serves as a protecting group for amines in organic synthesis, allowing for selective reactions without interference from the amine functionality.
Mode of Action : The compound interacts with nucleophiles and electrophiles during chemical reactions, facilitating the formation of more complex molecules. Its thiourea moiety is crucial for various biological interactions, including enzyme inhibition and antimicrobial activity.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that thiourea derivatives exhibit significant antibacterial properties against various pathogens, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The compound's structure contributes to its efficacy against these microorganisms .
- Anticancer Properties : this compound has been investigated for its potential anticancer effects. For instance, compounds derived from thioureas have shown cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC₅₀ values indicating effective inhibition of cell growth . In one study, a derivative exhibited IC₅₀ values significantly lower than those of traditional chemotherapeutics like cisplatin .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit lactate dehydrogenase (LDH) activity in treated cells, suggesting potential applications in metabolic regulation and cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed varying degrees of antibacterial activity. For example, compound 2 exhibited greater potency than others tested, highlighting the importance of structural modifications on biological activity .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain thiourea derivatives had IC₅₀ values ranging from 160 to 383 µg/mL against HeLa cervical cancer cells, outperforming hydroxyurea as a reference drug . The presence of electron-withdrawing groups significantly enhanced cytotoxicity.
- HDAC Inhibition : Novel thiourea derivatives were synthesized and tested for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Data Summary
Activity Type | Target Organism/Cell Line | IC₅₀ Value (µg/mL) | Notes |
---|---|---|---|
Antibacterial | E. faecalis | - | Effective against Gram-positive bacteria |
Anticancer | MCF-7 (breast cancer) | 225 | Induces apoptosis and cell cycle arrest |
Anticancer | HeLa (cervical cancer) | 160-383 | Higher potency than hydroxyurea |
HDAC Inhibition | HRT-18 (colon adenocarcinoma) | 21.44 | Selective action with low toxicity to normal cells |
Properties
IUPAC Name |
tert-butyl N-(methylcarbamothioyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(12)8-4/h1-4H3,(H2,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLNTOSPDZMJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726911 | |
Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887913-52-2 | |
Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(methylcarbamothioyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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